molecular formula C10H11NO B2370541 3-Benzofuranethanamine CAS No. 90921-29-2

3-Benzofuranethanamine

Cat. No.: B2370541
CAS No.: 90921-29-2
M. Wt: 161.204
InChI Key: LPEGMOMWJPWYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives to form the benzofuran ring, followed by reductive amination to introduce the ethanamine group .

Industrial Production Methods: Industrial production of 3-Benzofuranethanamine may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some advanced methods employed in the synthesis of complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Benzofuranethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzofuran derivatives, dihydrobenzofuran compounds, and various functionalized benzofuranethanamines .

Scientific Research Applications

3-Benzofuranethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzofuranethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-Benzofuranethanamine
  • 4-Benzofuranethanamine
  • Benzothiophene derivatives

Comparison: 3-Benzofuranethanamine is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. Compared to 2-Benzofuranethanamine and 4-Benzofuranethanamine, the position of the ethanamine group in this compound may result in different pharmacological properties and reactivity profiles .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEGMOMWJPWYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.